molecular formula C21H25N7 B11184701 N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11184701
M. Wt: 375.5 g/mol
InChI Key: CDIHHIJKEHTGQU-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a 2-methylphenyl group and a 4-phenylpiperazin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.

    Substitution Reactions: The 2-methylphenyl group is introduced through a nucleophilic substitution reaction, where the chlorine atoms on the triazine ring are replaced by the 2-methylphenyl group.

    Introduction of the Piperazine Moiety: The 4-phenylpiperazin-1-ylmethyl group is introduced through a nucleophilic substitution reaction, where the remaining chlorine atoms on the triazine ring are replaced by the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
  • N-(2-methylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Uniqueness

N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with a piperazine moiety and a methyl-substituted phenyl group. Its molecular formula is C19_{19}H22_{22}N6_{6}, with a molecular weight of approximately 342.43 g/mol. The structural uniqueness contributes to its diverse biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cell proliferation and survival pathways, which is crucial for cancer treatment. Specifically, it targets cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
  • Neuropharmacological Effects : The piperazine ring suggests potential psychotropic effects, making it a candidate for treating disorders such as schizophrenia and depression. Studies have indicated that similar compounds can modulate neurotransmitter systems .
  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM.

Biological Activity Summary

Activity Target IC50 Values Notes
AnticancerMCF-7, HCT-11645 - 97 nMInduces apoptosis via CDK inhibition
NeuropharmacologicalVarious neurotransmitter systemsNot specifiedPotential treatment for schizophrenia
AntimicrobialBacterial strains31.25 - 62.5 µg/mLExhibits antibacterial activity

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Properties : A study focusing on derivatives of triazine compounds revealed that modifications in the side chains significantly enhance their anticancer properties. The introduction of piperazine moieties was particularly effective in increasing selectivity towards cancer cells .
  • Neuropharmacological Assessment : Another research highlighted the compound's potential in modulating dopamine receptors, suggesting its utility in treating neuropsychiatric disorders .
  • Antimicrobial Activity : Research has shown that structurally similar compounds exhibit antimicrobial properties against various bacterial strains, indicating a broader spectrum of activity for derivatives of this class .

Properties

Molecular Formula

C21H25N7

Molecular Weight

375.5 g/mol

IUPAC Name

2-N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H25N7/c1-16-7-5-6-10-18(16)23-21-25-19(24-20(22)26-21)15-27-11-13-28(14-12-27)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26)

InChI Key

CDIHHIJKEHTGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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